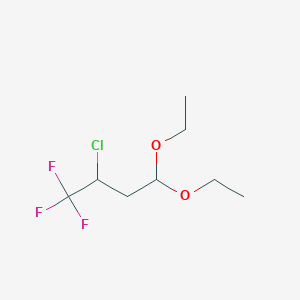
2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane is a chemical compound with the molecular formula C8H14ClF3O2 . It has a molecular weight of 234.65 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14ClF3O2/c1-3-13-7(14-4-2)5-6(9)8(10,11)12/h6-7H,3-5H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Scientific Research Applications
NMR Characterization and Chemical Behavior
- NMR Investigations : The compound 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, closely related to 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane, was subjected to comprehensive nuclear magnetic resonance (NMR) studies, which included 19F, 13C, and 1H chemical shifts along with the determination of 23 coupling constants. Such studies are crucial for understanding the compound's chemical environment and behavior, especially the spin-spin coupling complexities for proton and fluorine nuclei (Hinton & Jaques, 1975).
Solubility and Material Compatibility
- Solubility in Silicone Rubber : The solubility of various volatile anesthetics, including fluorinated compounds, in medical-grade silicone rubber was determined. This research is important for medical applications, particularly for developing methods to determine blood gas concentrations in vivo (Fielding & Salamonsen, 1979).
Fluorinated Compounds and Environmental Impact
- Identification of Polyfluorinated Ether Sulfonates : Studies on the environmental behaviors and potential adverse effects of fluorinated compounds like the 6:2 chlorinated polyfluorinated ether sulfonate, F-53B, provide insights into the impact of such substances. This research helps understand the occurrence and distribution of various perfluoroalkyl and polyfluorinated compounds in municipal sewage sludge, which is vital for assessing environmental pollution and health risks (Ruan et al., 2015).
Synthesis of Novel Compounds
- Synthesis of Fluorinated Compounds : The synthesis and nucleophilic reactions of various fluorinated compounds, including those with trifluoromethyl groups, have been explored for their potential applications in creating new materials and drugs. These studies contribute to the development of novel fluorinated molecules with specific properties and applications in different industries, such as pharmaceuticals and materials science (Al-Suwaidan et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4,4-diethoxy-1,1,1-trifluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClF3O2/c1-3-13-7(14-4-2)5-6(9)8(10,11)12/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAGBBDZQWYOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C(F)(F)F)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)
![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)
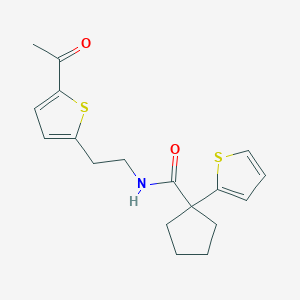
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

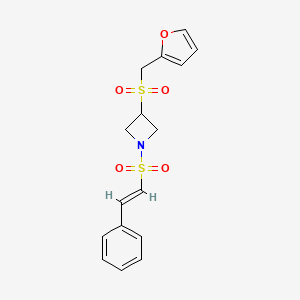
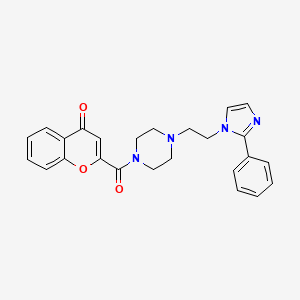
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)
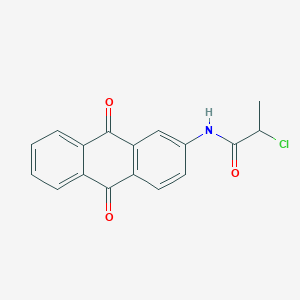
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2929806.png)

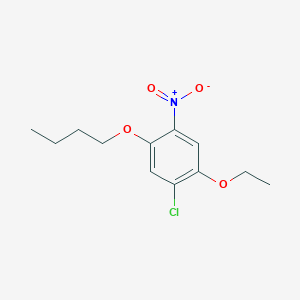
![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)